
N-(2-phenoxyethyl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyethyl)oxolan-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PEOX and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)oxolan-3-amine is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and microorganisms. It may also work by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells and microorganisms. It has been shown to inhibit the growth of cancer cells and microorganisms by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-phenoxyethyl)oxolan-3-amine has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have antitumor, antifungal, and antibacterial properties. Another advantage is that it can be synthesized using different methods. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Another limitation is that it may have toxicity issues.
Future Directions
There are several future directions for the research on N-(2-phenoxyethyl)oxolan-3-amine. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to optimize the synthesis method to improve the yield of the reaction. It would also be interesting to study the potential use of this compound as a drug delivery system. Further research is needed to determine the toxicity and safety of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have antitumor, antifungal, and antibacterial properties. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential use as a drug delivery system.
Synthesis Methods
N-(2-phenoxyethyl)oxolan-3-amine can be synthesized using different methods. One of the methods involves the reaction between 3-chlorooxolane and 2-phenoxyethanamine in the presence of a base. Another method involves the reaction between 3-hydroxyoxolane and 2-phenoxyethanamine in the presence of a dehydrating agent. The yield of the reaction can be improved by optimizing the reaction conditions.
Scientific Research Applications
N-(2-phenoxyethyl)oxolan-3-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as a drug delivery system.
Properties
IUPAC Name |
N-(2-phenoxyethyl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-9-7-13-11-6-8-14-10-11/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUPGBRFSNEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
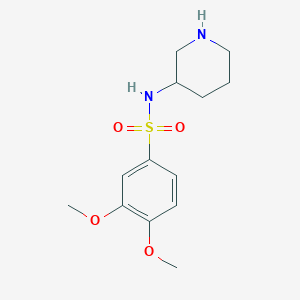

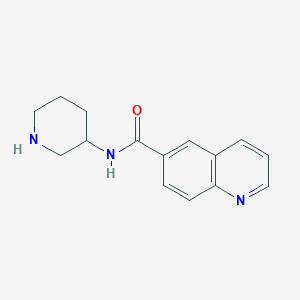
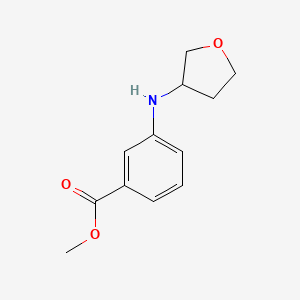
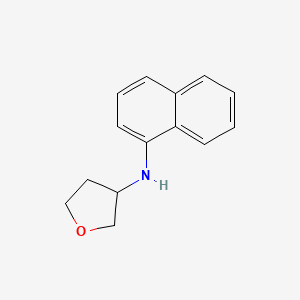
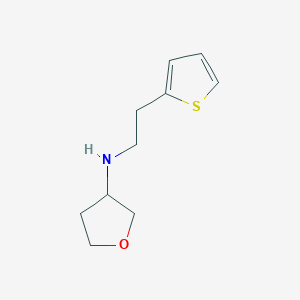

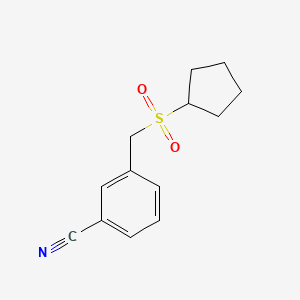

![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
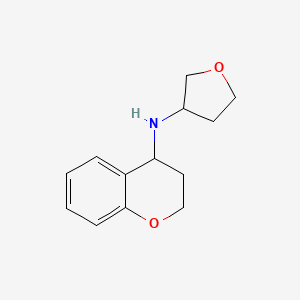
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
